molecular formula C7H4N6O10 B599336 N-Methyl-N,2,3,4,6-pentanitro-aniline CAS No. 134282-37-4

N-Methyl-N,2,3,4,6-pentanitro-aniline

Cat. No.: B599336
CAS No.: 134282-37-4
M. Wt: 332.141
InChI Key: DXCZVOHPIXTGGG-UHFFFAOYSA-N
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Description

N-Methyl-N,2,3,4,6-pentanitro-aniline is a high-energy nitroaromatic compound characterized by a methyl group attached to the nitrogen atom of an aniline backbone and five nitro (-NO₂) groups substituted at the 2-, 3-, 4-, 6-, and N-positions. For instance, tetryl (N-Methyl-N,2,4,6-tetranitro-aniline), a closely related compound, is a known explosive with a melting point of 128.5–129.4°C and is synthesized via nitration of dimethylaniline . The pentanitro variant likely exhibits enhanced explosive sensitivity and detonation velocity due to its higher nitrogen-oxygen content, though its synthesis and stability data remain speculative without explicit references.

Properties

IUPAC Name

N-methyl-N-(2,3,4,6-tetranitrophenyl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N6O10/c1-8(13(22)23)5-3(9(14)15)2-4(10(16)17)6(11(18)19)7(5)12(20)21/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCZVOHPIXTGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-Methyl-N,2,3,4,6-pentanitro-aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-Methyl-N,2,3,4,6-pentanitro-aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other high-energy materials and explosives.

    Biology: Studies may explore its potential effects on biological systems, although its high reactivity and toxicity limit its direct biological applications.

    Medicine: Research may investigate its potential use in drug development, particularly in the design of compounds with specific energetic properties.

    Industry: It is used in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism by which N-Methyl-N,2,3,4,6-pentanitro-aniline exerts its effects involves the release of a significant amount of energy upon decomposition. The molecular targets and pathways involved include the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas and other byproducts. This rapid decomposition and energy release make it suitable for use in high-energy applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of N-Methyl-N,2,3,4,6-pentanitro-aniline and its analogs:

Compound Name Molecular Formula Molecular Weight Nitro Group Positions CAS RN Melting Point (°C) Key Properties
This compound C₇H₅N₆O₁₀* ~347.15* N, 2, 3, 4, 6 Not available Not reported Hypothesized high explosive; likely unstable due to steric strain
Tetryl (N-Methyl-N,2,4,6-tetranitro-aniline) C₇H₅N₅O₈ 287.14 N, 2, 4, 6 [479-45-8] 128.5–129.4 Explosive; used as a booster charge; decomposes at 160°C
2,4,6-Trinitro-N-methyl-aniline C₇H₆N₄O₆ 242.15 2, 4, 6 [1022-07-7] Not reported Intermediate in dye synthesis; less explosive than tetryl
N-Methyl-p-nitroaniline C₇H₈N₂O₂ 152.15 4 [100-15-2] 153 Non-explosive; used in organic synthesis and pharmaceuticals
N-Methylaniline (parent compound) C₇H₉N 107.15 None [100-61-8] -57 Precursor for nitro derivatives; low toxicity

*Estimated based on molecular analogs.

Explosive and Reactive Properties

  • Tetryl : Detonation velocity ~7,570 m/s; sensitive to friction and shock. Classified as a secondary explosive .
  • Hypothetical Pentanitro Derivative : Expected to have higher detonation velocity (>8,000 m/s) but extreme sensitivity, likely requiring stabilization for practical use .
  • Tetranitroaniline (TNA) : Listed in CAMEO Chemicals as a high explosive (2,3,4,6-tetranitroaniline) with regulatory warnings for spontaneous combustion .

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